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Compound of Interest

Methyl 4-bromopicolinate
Compound Name:
hydrobromide

Cat. No. B1410620

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromopicolinate hydrobromide is a key building block in the synthesis of a variety
of pharmaceutical intermediates. Its pyridine core, substituted with a bromine atom and a
methyl ester group, provides a versatile scaffold for the construction of complex molecules,
particularly through palladium-catalyzed cross-coupling reactions. This document provides
detailed application notes and experimental protocols for the use of Methyl 4-bromopicolinate
hydrobromide in the synthesis of pharmaceutical intermediates, with a focus on the
preparation of biaryl picolinates, which are crucial components of FimH antagonists.

Chemical Properties and Handling

Methyl 4-bromopicolinate is a yellow solid with the following chemical properties:
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Property Value Reference
CAS Number 29681-42-3 [11[2]
Molecular Formula C7HeBrNO2 [1][2]
Molecular Weight 216.03 g/mol [11[2]
Appearance Yellow solid

Purity Typically =95% [1]

The hydrobromide salt is expected to have increased solubility in polar solvents. Standard
laboratory safety precautions, including the use of personal protective equipment, should be
followed when handling this compound.

Application: Synthesis of Biaryl Picolinates as FimH
Antagonist Intermediates

A primary application of Methyl 4-bromopicolinate is in the synthesis of biaryl mannoside FimH
inhibitors. FimH is a bacterial adhesin protein crucial for the virulence of uropathogenic
Escherichia coli (UPEC), playing a key role in urinary tract infections (UTIs) and Crohn's
disease. By inhibiting FimH, these compounds prevent bacterial adhesion to host cells, a
critical step in the infection process.

The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to
create a biaryl core. Methyl 4-bromopicolinate serves as the halo-aromatic partner in this
reaction.

Signaling Pathway of FimH-Mediated Bacterial Adhesion

The FimH adhesin, located at the tip of bacterial type 1 pili, mediates bacterial attachment to
mannosylated proteins on the surface of host epithelial cells. This interaction is governed by a
"catch-bond" mechanism, where the bond is strengthened under shear stress. FimH
antagonists, synthesized from intermediates derived from Methyl 4-bromopicolinate,
competitively bind to the mannose-binding pocket of FimH, thereby blocking bacterial adhesion
and subsequent colonization and infection.
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FimH-mediated bacterial adhesion and its inhibition.

Experimental Protocols

Synthesis of Methyl 4-(4-methoxyphenyl)picolinate via
Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl pharmaceutical intermediate, Methyl 4-(4-
methoxyphenyl)picolinate, from Methyl 4-bromopicolinate and 4-methoxyphenylboronic acid.

Reaction Scheme:

Materials:

Methyl 4-bromopicolinate

4-Methoxyphenylboronic acid

Palladium(ll) acetate (Pd(OAc)z2)

Triphenylphosphine (PPhs)

Potassium carbonate (K2COs)
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Toluene

Ethanol

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Procedure:

To a round-bottom flask, add Methyl 4-bromopicolinate (1.0 eq), 4-methoxyphenylboronic

acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.08 eq).

Add a 4:1 mixture of toluene and ethanol to the flask.

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Add Palladium(ll) acetate (0.03 eq) to the reaction mixture.
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e Heat the reaction to reflux (approximately 80-90 °C) and stir vigorously.

» Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete within 4-12 hours.

e Once the reaction is complete, cool the mixture to room temperature.
 Dilute the mixture with ethyl acetate and water.

o Transfer the mixture to a separatory funnel and separate the organic layer.
e Wash the organic layer with water and then with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure using a rotary evaporator.

» Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., a gradient of ethyl acetate in hexanes).

o Collect the fractions containing the pure product and concentrate to yield Methyl 4-(4-
methoxyphenyl)picolinate.

Quantitative Data:

Parameter Value
Yield 75-90%
Purity (by HPLC) >98%
Reaction Time 4-12 hours

Preparation of Methyl 4-bromopicolinate Hydrobromide

While many Suzuki-Miyaura reactions are performed with the free base, the hydrobromide salt
can be used and may offer advantages in terms of stability and handling. The salt is typically
prepared by treating a solution of the free base with hydrobromic acid.

Materials:
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Methyl 4-bromopicolinate
Diethyl ether (or another suitable non-polar solvent)

Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

Equipment:

Beaker or Erlenmeyer flask
Magnetic stirrer
Bichner funnel and flask

Filter paper

Procedure:

Dissolve Methyl 4-bromopicolinate in a minimal amount of a suitable solvent like diethyl
ether.

Cool the solution in an ice bath.

Slowly add a stoichiometric amount of hydrobromic acid dropwise with stirring.
A precipitate of Methyl 4-bromopicolinate hydrobromide should form.
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Biuchner funnel.

Wash the solid with cold diethyl ether to remove any unreacted starting material and excess
acid.

Dry the product under vacuum to obtain Methyl 4-bromopicolinate hydrobromide as a
solid.

Note on using the Hydrobromide Salt in Suzuki Coupling:
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When using the hydrobromide salt in a Suzuki-Miyaura reaction, an additional equivalent of
base is typically required to neutralize the hydrobromic acid and generate the free base in situ
for the catalytic cycle to proceed efficiently.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis of a biaryl
pharmaceutical intermediate using Methyl 4-bromopicolinate.

Starting Materials

Methyl 4-bromopicolinate Arylboronic Acid Palladium Catalyst Base Solvent
(or its Hydrobromide salt) Ty (e.g., Pd(OAC)2/PPh3) (e.g., K2CO3) (e.g., Toluene/Ethanol)

Reaction
\4

Suzuki-Miyaura Coupling

Work-up &qurification

Aqueous Work-up
(Extraction & Washing)

Column Chromatography

Final Broduct

Biaryl Picolinate Intermediate

Analysis
(NMR, MS, HPLC)
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General workflow for biaryl intermediate synthesis.

Conclusion

Methyl 4-bromopicolinate hydrobromide is a valuable and versatile precursor for the
synthesis of pharmaceutical intermediates, particularly for the development of novel FimH
antagonists. The Suzuki-Miyaura coupling reaction provides an efficient method for the
construction of the key biaryl picolinate scaffold from this starting material. The protocols and
data presented herein offer a guide for researchers and drug development professionals in the
application of this important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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